1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Description
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone (CAS: 302839-09-4) is a fluorinated aromatic ketone with the molecular formula C₁₃H₉F₂NO and a molecular weight of 233.22 g/mol . Structurally, it consists of a 4-fluorophenyl group linked via an ethanone bridge to a 2-fluoropyridin-4-yl moiety. The dual fluorination at both aromatic rings enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry for synthesizing heterocyclic compounds, particularly imidazoles and triazoles . Its reactivity is influenced by the electron-deficient pyridine ring and the ketone group, which participate in cyclocondensation and nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-3-1-10(2-4-11)12(17)7-9-5-6-16-13(15)8-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGMZXTWMSUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452653 | |
| Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302839-09-4 | |
| Record name | 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction Route
- Formation of Grignard Reagent: 4-Fluorobenzaldehyde is converted to 4-fluorophenylmagnesium bromide by reaction with magnesium turnings and bromine in anhydrous ether solvents.
- Nucleophilic Addition: The Grignard reagent is then reacted with 2-fluoropyridine in the presence of a copper(I) iodide catalyst. This step facilitates nucleophilic addition to the pyridine ring, forming the ethanone intermediate.
- Purification: The crude product is purified by column chromatography or recrystallization to isolate pure this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | Mg, Br2, Ether solvent | Anhydrous conditions required |
| Nucleophilic addition | 2-Fluoropyridine, CuI catalyst | Room temperature to mild heat |
| Purification | Column chromatography / recrystallization | Solvent system optimized for purity |
This method is widely used due to its straightforward approach and relatively high yields.
Friedel-Crafts Acylation and Palladium-Catalyzed Coupling
Alternative synthetic routes involve:
- Friedel-Crafts Acylation: Reaction of an acyl chloride derivative with a fluorinated aromatic ring using Lewis acid catalysts such as aluminum chloride (AlCl₃). Reaction temperatures are typically maintained between 80–120°C to optimize yield and minimize side products.
- Palladium-Catalyzed Coupling (Suzuki-Miyaura type): For pyridinyl derivatives, coupling reactions under palladium catalysis are employed. These require inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent catalyst deactivation and side reactions.
Continuous Flow and Industrial Scale Synthesis
For industrial production, the synthesis is optimized for scalability and efficiency:
- Continuous Flow Synthesis: Automated reactors enable continuous feeding of reactants, precise temperature control, and improved mixing, leading to higher yields and purity.
- Purification: Industrial methods often incorporate recrystallization and chromatographic techniques adapted for large-scale operations to ensure product consistency.
Research Findings and Analytical Characterization
Spectroscopic Characterization
- NMR Spectroscopy: ^19F NMR is critical for confirming the presence and position of fluorine atoms on both phenyl and pyridinyl rings, typically showing signals around -110 to -120 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]^+ at 250.0776 for C13H9F2NO).
- Infrared Spectroscopy: Characteristic carbonyl stretching vibrations appear near 1680 cm⁻¹, with C-F stretching around 1220 cm⁻¹.
Crystallographic Analysis
Single-crystal X-ray diffraction is used to determine the molecular structure, with data refined using software such as SHELXL and SHELXS. The compound typically crystallizes in monoclinic space groups (e.g., P2₁/c), with R-factors below 0.05 indicating good data quality.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction | 4-Fluorobenzaldehyde, Mg, Br2, Ether, CuI | High selectivity, straightforward | Requires strict anhydrous conditions |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃, 80–120°C | Well-established, scalable | Possible side reactions, harsh conditions |
| Pd-Catalyzed Coupling | Pd catalyst, inert atmosphere, anhydrous solvent | Suitable for pyridinyl coupling | Catalyst sensitivity, cost |
| Continuous Flow Synthesis | Automated reactors, controlled flow rates | High yield, scalable, reproducible | Requires specialized equipment |
Additional Notes on Mechanistic and Process Optimization
- Reaction Temperature and Stoichiometry: Careful control of temperature and reagent ratios is essential to minimize byproduct formation, especially fluorinated side products.
- Catalyst Selection: Copper(I) iodide and palladium catalysts are preferred for their efficiency in facilitating nucleophilic additions and coupling reactions.
- Purification Techniques: Column chromatography using silica gel and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) are standard to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the phenyl and pyridinyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanoic acid.
Reduction: Formation of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the compound can enhance its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Cancer Research
The compound has been investigated for its potential antitumor activity. Specific derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the disruption of cell signaling pathways essential for cancer growth, suggesting a promising avenue for further research in oncology .
Neuropharmacology
Some studies have explored the neuroprotective effects of related compounds, which may also extend to this compound. Preliminary data suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its fluorinated aromatic structure facilitates various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This versatility is particularly valuable in synthesizing complex natural products and pharmaceuticals .
Synthesis of Imidazole Derivatives
The compound has been utilized in the synthesis of imidazole derivatives, which are important in medicinal chemistry due to their diverse biological activities. The reaction conditions often involve palladium-catalyzed processes that yield high purity and yield of the desired products .
Material Science
Development of Functional Materials
In material science, this compound has been explored for its potential use in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The presence of fluorine atoms enhances the electronic properties of the materials, leading to improved performance in electronic applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted on cancer cell lines demonstrated that specific analogs of this compound inhibited cell proliferation by inducing apoptosis. The study highlighted the compound's ability to target specific pathways involved in tumor growth, suggesting further exploration could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting their key differences and applications:
Structural and Reactivity Differences
- Fluorination Effects: The target compound’s dual fluorination enhances its electron-withdrawing capacity compared to S18 (non-fluorinated pyridine), improving its suitability for reactions requiring electrophilic intermediates, such as imidazole formation .
- Heterocycle Variations : Replacing pyridine with pyrimidine in S2 introduces a methylthio group, increasing lipophilicity (logP) and enabling sulfur-based reactivity (e.g., oxidation to sulfones) .
- Ketone vs. Diketone : The diketone analog (compound 10 in ) exhibits higher reactivity in cyclocondensation due to two electrophilic carbonyl groups, enabling efficient formation of five-membered heterocycles .
Physicochemical Properties
- Solubility: The target compound’s fluorinated aromatic rings reduce aqueous solubility compared to non-fluorinated analogs like S18.
- Lipophilicity : S2 ’s methylthio group increases logP (2.1 predicted) versus the target compound (logP ~1.8), influencing membrane permeability .
Research Findings and Case Studies
- Imidazole Synthesis : The diketone derivative (compound 10) reacts with ammonia and propionaldehyde to yield 4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-2-fluoropyridine (compound 11), demonstrating the role of fluorine in stabilizing transition states during cyclization .
- Biological Activity : Fluorinated analogs like the target compound show enhanced binding to enzymes due to fluorine’s electronegativity, as seen in kinase inhibition studies . In contrast, IU1 inhibits Ube1, a deubiquitinating enzyme, via interactions with its pyrrolidinyl group .
Biological Activity
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, also known by its CAS number 302839-09-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C13H9F2NO
- Molecular Weight : 233.21 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 362.6 °C
- Flash Point : 173.1 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituents on the phenyl and pyridine rings enhance the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : Research indicates that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neurotoxicity Studies : In models of neurodegeneration, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring using Lewis acid catalysts (e.g., AlCl₃). Evidence from analogous fluorinated acetophenones suggests that reaction temperature (80–120°C) and stoichiometric control of the acyl chloride are critical for minimizing side products . For pyridinyl derivatives, coupling reactions under palladium catalysis (e.g., Suzuki-Miyaura) may be employed, requiring inert atmospheres and anhydrous solvents .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection via Bruker SMART APEXII CCD area-detector diffractometers is common, with SHELXL (for refinement) and SHELXS (for structure solution) being widely used for small-molecule crystallography. Key parameters include space group determination (e.g., monoclinic P2₁/c) and validation using R-factor convergence (target: <0.05) .
Q. What spectroscopic techniques are essential for characterizing purity and functional groups?
- Methodological Answer :
- NMR : ¹⁹F NMR to confirm fluorophenyl and fluoropyridinyl substituents (δ ~ -110 to -120 ppm for aryl-F).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀F₂NO: 250.0776).
- IR : Carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., space group ambiguities) be resolved during refinement?
- Methodological Answer : Contradictions arise from twinning or poor data quality. Use SHELXE for experimental phasing and check for systematic absences to confirm space groups. Cross-validate with density functional theory (DFT)-optimized structures and Hirshfeld surface analysis to assess intermolecular interactions .
Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for experimental design, and how are they measured?
- Methodological Answer :
- Boiling Point : Determined via differential scanning calorimetry (DSC) or estimated using group contribution methods (e.g., Joback-Reid). For 4-fluoroacetophenone analogs, experimental Tboil is ~469 K .
- Solubility : Measured via shake-flask method in polar aprotic solvents (e.g., DMSO). LogP values (~2.5) can be predicted via ChemAxon or ACD/Labs.
Q. How can mechanistic insights into its role as a pharmaceutical intermediate be investigated?
- Methodological Answer : Use kinetic studies (e.g., time-resolved NMR) to track reaction intermediates. For example, in hydantoin antimicrobial synthesis, monitor the nucleophilic attack of 2-bromo-1-(4-fluorophenyl)ethanone on sulfonamide derivatives under varying pH conditions .
Q. What strategies mitigate fluorinated byproduct formation during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
